Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate
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Description
Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate is a useful research compound. Its molecular formula is C17H15FN4O3S and its molecular weight is 374.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing cells from moving from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is responsible for phosphorylating key components necessary for cell proliferation . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Pharmacokinetics
These properties can help predict the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This compound also induces apoptosis within HCT cells .
Properties
IUPAC Name |
ethyl 4-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c1-2-25-15(24)7-13(23)9-26-17-14-8-21-22(16(14)19-10-20-17)12-5-3-11(18)4-6-12/h3-6,8,10H,2,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFXTGLMKRJRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.